molecular formula C20H20O4 B14355407 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- CAS No. 94393-10-9

4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)-

Cat. No.: B14355407
CAS No.: 94393-10-9
M. Wt: 324.4 g/mol
InChI Key: WZSJHPLGMXDPQW-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- typically involves multi-step organic reactions. The starting materials are usually phenolic compounds, which undergo various chemical transformations such as alkylation, hydroxylation, and cyclization to form the benzopyran core. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzopyrans and their derivatives.

Biology

In biology, the compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It may also be used as a probe to study enzyme interactions and metabolic pathways.

Medicine

In medicine, 4H-1-Benzopyran-4-one derivatives are explored for their therapeutic potential. They may act as lead compounds for the development of new drugs targeting various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

In industry, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its derivatives can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory responses by interacting with signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives such as flavonoids, coumarins, and chromones. These compounds share a common benzopyran core but differ in their substituents and functional groups.

Uniqueness

The uniqueness of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- lies in its specific substituents, which confer distinct chemical and biological properties. Its unique structure may result in specific interactions with molecular targets, leading to its potential therapeutic applications.

Properties

CAS No.

94393-10-9

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(2S)-5-hydroxy-7-(3-methylbut-2-enoxy)-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O4/c1-13(2)8-9-23-15-10-16(21)20-17(22)12-18(24-19(20)11-15)14-6-4-3-5-7-14/h3-8,10-11,18,21H,9,12H2,1-2H3/t18-/m0/s1

InChI Key

WZSJHPLGMXDPQW-SFHVURJKSA-N

Isomeric SMILES

CC(=CCOC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O)C

Canonical SMILES

CC(=CCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.